molecular formula C9H13BrClNO B6603151 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride CAS No. 2250243-35-5

2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride

Cat. No. B6603151
CAS RN: 2250243-35-5
M. Wt: 266.56 g/mol
InChI Key: DECHGDBCEXBSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride (2-ABMEHCl) is an organic compound with a broad range of applications in the field of scientific research. It is a small molecule that can be synthesized in the laboratory and has become a popular choice for scientists due to its low cost and easy availability. It has a wide range of applications in biochemical and physiological research and has been used in the study of various diseases and disorders.

Mechanism of Action

2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is believed to act as an inhibitor of enzymes involved in drug metabolism. It is thought to interact with the active sites of enzymes and block their activity. This inhibition of enzyme activity can lead to the inhibition of drug metabolism and can have a significant impact on the efficacy of drugs.
Biochemical and Physiological Effects
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to modulate the activity of various receptors in the body. It has also been shown to have an anti-inflammatory effect, as well as to reduce the production of inflammatory cytokines. Additionally, it has been shown to have an effect on the cardiovascular system, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has a number of advantages when used in laboratory experiments. It is relatively stable, has a high yield, and is relatively easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. It can be toxic to cells and can interfere with the normal functioning of cells. Additionally, it can be difficult to control the concentration of the compound in a laboratory setting.

Future Directions

There are a number of potential future directions for the use of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and to study the effects of various compounds on the immune system. Additionally, it could be used to study the effects of various compounds on the metabolism of drugs, as well as to study the effects of various compounds on the activity of various receptors. Finally, it could be used to study the effects of various compounds on the production of inflammatory cytokines.

Synthesis Methods

2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is synthesized from 4-bromo-3-methylphenol and ethylenediamine hydrochloride. The reaction involves the condensation of the two compounds in aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by recrystallization. The yield of the reaction is typically high and the product is relatively stable.

Scientific Research Applications

2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been used in a wide range of scientific research applications, including the study of drug metabolism, enzyme kinetics, and drug-target interactions. It has also been used in the study of various diseases and disorders, such as cancer, diabetes, and cardiovascular diseases. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds.

properties

IUPAC Name

2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECHGDBCEXBSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-AMINO-2-(4-BROMO-3-METHYLPHENYL)ETHAN-1-OL HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.